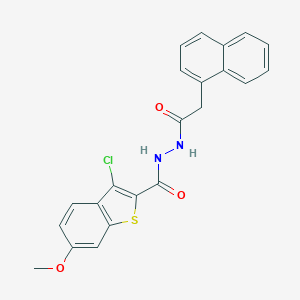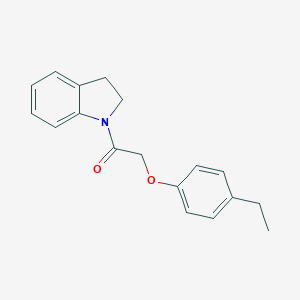![molecular formula C18H24N2O5S B321260 2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321260.png)
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a phenylcarbamoyl group attached to a cyclohexanecarboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonylation of the pyrrolidine ring can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine. The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate. Finally, the cyclohexanecarboxylic acid moiety is attached via a coupling reaction, often using carbodiimide reagents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The phenylcarbamoyl group can also interact with proteins, affecting their function. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different reactivity.
Prolinol: A pyrrolidine derivative with hydroxyl groups.
Uniqueness
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, distinguishes it from other pyrrolidine derivatives and contributes to its potential as an enzyme inhibitor .
Propriétés
Formule moléculaire |
C18H24N2O5S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23)/t15-,16+/m1/s1 |
Clé InChI |
AEHHEMNCHDRRGT-CVEARBPZSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B321179.png)
![2-(2-isopropyl-5-methylphenoxy)-N-{4-[9-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-9H-fluoren-9-yl]phenyl}acetamide](/img/structure/B321180.png)
![2-(4-ethylphenoxy)-N-(6-{[(4-ethylphenoxy)acetyl]amino}hexyl)acetamide](/img/structure/B321181.png)

![2-(4-chlorophenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B321184.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321186.png)

![5-Benzyl-2-{[(2-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B321195.png)

![2-(2-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B321199.png)
![2-(2-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B321201.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B321202.png)
![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B321203.png)
